molecular formula C8H6BrNO4 B8060940 2-Bromo-4-methyl-5-nitrobenzoic acid

2-Bromo-4-methyl-5-nitrobenzoic acid

Cat. No.: B8060940
M. Wt: 260.04 g/mol
InChI Key: VIOCYPKFZICVGV-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitrobenzoic acid is an organic compound characterized by a bromine atom, a nitro group, and a methyl group attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The compound can be synthesized by first brominating benzoic acid to form 2-bromobenzoic acid, followed by nitration to introduce the nitro group at the 5-position.

  • Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the benzene ring in the presence of a strong Lewis acid catalyst.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.

  • Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: 2-Bromo-4-methyl-5-aminobenzoic acid.

  • Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-methyl-5-nitrobenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It can be used as a molecular probe to study biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with biological molecules, affecting their function.

  • Pathways Involved: It may participate in redox reactions and influence cellular processes.

Comparison with Similar Compounds

2-Bromo-4-methyl-5-nitrobenzoic acid is unique due to its specific arrangement of functional groups. Similar compounds include:

  • 2-Bromo-5-nitrobenzoic acid: Lacks the methyl group.

  • 4-Methylbenzoic acid: Lacks the bromine and nitro groups.

  • 5-Nitrobenzoic acid: Lacks the bromine and methyl groups.

Properties

IUPAC Name

2-bromo-4-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCYPKFZICVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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